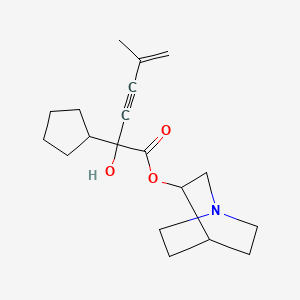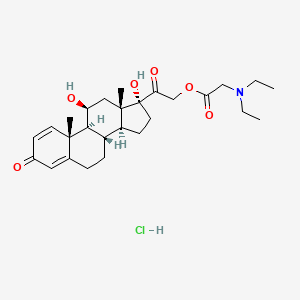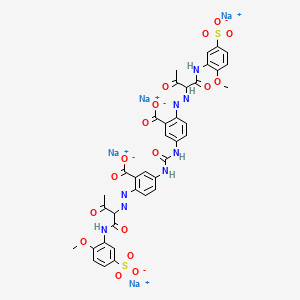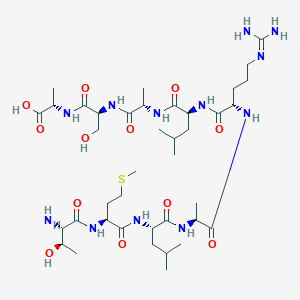
Dexlofexidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexlofexidine hydrochloride is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. It is structurally similar to clonidine and is primarily used for the treatment of opioid withdrawal symptoms. This compound works by reducing the release of norepinephrine, which helps alleviate the physical symptoms associated with opioid withdrawal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dexlofexidine hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the imidazoline ring: This is achieved by reacting 2,6-dichlorophenoxyacetaldehyde with ethylenediamine under acidic conditions.
Hydrochloride formation: The resulting imidazoline compound is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dexlofexidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazoline ring structure.
Substitution: Substitution reactions can occur at the phenyl ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Applications De Recherche Scientifique
Dexlofexidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha-2 adrenergic receptor agonists.
Biology: Researchers use it to study the effects of alpha-2 adrenergic receptor activation on cellular processes.
Medicine: It is primarily used to manage opioid withdrawal symptoms, but it is also being investigated for potential use in treating alcohol withdrawal and other conditions.
Mécanisme D'action
Dexlofexidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, a neurotransmitter that plays a key role in the body’s stress response. By reducing norepinephrine release, this compound helps alleviate the physical symptoms of opioid withdrawal, such as chills, sweating, stomach cramps, and muscle pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used for opioid withdrawal management.
Methadone: An opioid agonist used for opioid withdrawal and maintenance therapy.
Buprenorphine: A partial opioid agonist used for opioid withdrawal and maintenance therapy.
Uniqueness
Dexlofexidine hydrochloride is unique in its ability to alleviate opioid withdrawal symptoms without being an opioid itself. This reduces the risk of dependency and makes it a safer option for managing withdrawal symptoms compared to opioid agonists like methadone and buprenorphine .
Propriétés
| 87858-98-8 | |
Formule moléculaire |
C11H13Cl3N2O |
Poids moléculaire |
295.6 g/mol |
Nom IUPAC |
2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m0./s1 |
Clé InChI |
DWWHMKBNNNZGHF-FJXQXJEOSA-N |
SMILES isomérique |
C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
SMILES canonique |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



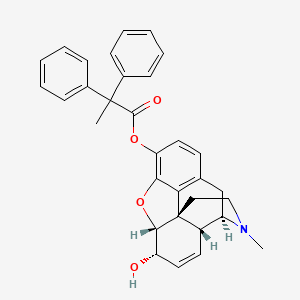
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
